(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate
Overview
Description
(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate is a synthetic organic compound It features a phenyl group, an anilino group, and multiple oxo groups, indicating the presence of ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenylpropanone: This can be achieved through Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product. This can be done using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone groups in the compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the ketone groups can yield secondary alcohols.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
In medicine, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the manufacture of specialty chemicals, polymers, or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1-oxo-1-phenylpropan-2-yl) 5-(4-chloroanilino)-5-oxopentanoate
- (1-oxo-1-phenylpropan-2-yl) 5-(4-fluoroanilino)-5-oxopentanoate
Uniqueness
The uniqueness of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methylanilino group might confer distinct electronic and steric properties compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-11-13-18(14-12-15)22-19(23)9-6-10-20(24)26-16(2)21(25)17-7-4-3-5-8-17/h3-5,7-8,11-14,16H,6,9-10H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKFOKVRXJFZHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)OC(C)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49725252 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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